

3-(3-Fluorophenoxy)piperidine hydrochloride experimental protocols

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)piperidine hydrochloride

CAS No.: 1184976-95-1

Cat. No.: B1451470

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Technical Dossier: 3-(3-Fluorophenoxy)piperidine Hydrochloride

Role: High-Value Scaffold for CNS and Oncology Lead Optimization[1][2]

Executive Summary & Strategic Value

3-(3-Fluorophenoxy)piperidine hydrochloride is a privileged structural motif in medicinal chemistry, widely utilized in the synthesis of neuroactive agents (particularly serotonin and norepinephrine reuptake inhibitors) and targeted oncology therapeutics.[1][2]

As a Senior Application Scientist, I present this guide not merely as a datasheet, but as a strategic protocol for leveraging this scaffold to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Why This Scaffold? The "Fluorine Effect"[2]

- **Metabolic Stability:** The fluorine atom at the meta-position of the phenoxy ring blocks metabolic oxidation (P450 hydroxylation) at a metabolically vulnerable site, significantly extending the half-life () of the final drug candidate.^{[1][2]}
- **Lipophilicity Modulation:** The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen (when compared to non-fluorinated analogs), potentially improving blood-brain barrier (BBB) permeability while maintaining aqueous solubility in the hydrochloride form.^{[1][2]}
- **Conformational Locking:** The ether linkage provides rotational freedom, allowing the piperidine ring to adopt chair conformations that mimic bioactive monoamines.^[2]

Material Specifications & Handling

Chemical Identity:

- **Systematic Name:** **3-(3-Fluorophenoxy)piperidine hydrochloride**^{[1][2]}
- **CAS Number (Free Base):** 405090-68-8 (Referenced for structural verification)^{[1][2][3]}
- **Molecular Formula:**
^{[1][2]}
- **Appearance:** White to off-white crystalline solid.^[1]

Critical Handling Protocols

The hydrochloride salt is the preferred storage form due to its enhanced stability compared to the free amine, which is prone to oxidation and carbamate formation upon exposure to atmospheric

^[2]

Parameter	Specification	Rationale
Hygroscopicity	Moderate to High	The HCl salt will absorb atmospheric moisture.[1] Weighing must be performed quickly or in a desiccated environment (glovebox or nitrogen tent).[2]
Storage	2–8°C, Desiccated	Prevents hydrolysis of the ether linkage over long durations and inhibits salt disproportionation.[2]
Solubility	Water, Methanol, DMSO	High polarity allows easy dissolution for biological assays; however, free-basing is required for organic synthesis in non-polar solvents (DCM, Toluene).[2]
Incompatibility	Strong Oxidizers, Strong Bases	Bases will liberate the free amine; Oxidizers may attack the secondary amine.[2]

Experimental Protocols

Protocol A: Salt-to-Base Liberation (Activation)

Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) for subsequent coupling reactions.[1][2] Note: Many "failed" couplings result from incomplete neutralization of the HCl salt in non-polar solvents.[2]

Reagents:

- 3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

- Saturated Aqueous Sodium Bicarbonate () or 1N NaOH[1][2]

Procedure:

- Dissolution: Suspend the HCl salt in DCM (10 mL per gram). It may not fully dissolve initially. [2][4]
- Neutralization: Add an equal volume of Saturated .[2]
- Extraction: Vigorously stir the biphasic mixture for 15 minutes. The solid should dissolve as the free base partitions into the organic layer.[2]
- Separation: Separate the organic layer.[2] Extract the aqueous layer twice more with DCM. [2]
- Drying: Dry combined organics over anhydrous (Sodium Sulfate).
- Concentration: Filter and concentrate in vacuo.
 - Checkpoint: The resulting oil is the Free Amine.[2] Use immediately. Do not store for >24 hours.

Protocol B: Reductive Amination (Library Synthesis)

Objective: Derivatization of the piperidine nitrogen to create N-alkylated libraries (e.g., for SAR studies).[1][2]

Mechanism: Formation of an iminium ion intermediate followed by reduction.[2]

Reagents:

- Activated Free Amine (from Protocol A)[1][2]

- Aldehyde/Ketone partner (1.1 equiv)[1][2]
- Sodium Triacetoxyborohydride (, 1.5 equiv)[1][2]
- Acetic Acid (catalytic, 1-2 drops)[1][2]
- Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step:

- Imine Formation: Dissolve the free amine and the aldehyde in DCE. Add catalytic acetic acid. [2] Stir at Room Temperature (RT) for 30–60 mins.
 - Why? This pre-equilibrium ensures imine formation before the reducing agent is active, minimizing side reactions.[2]
- Reduction: Add in one portion.
 - Safety: Evolution of gas may occur.[2] Ensure venting.
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of amine mass).[1][2]
- Quench: Quench with saturated aqueous .
- Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution ()

Objective: Coupling the scaffold to heteroaryl cores (e.g., Pyrimidines, Pyridines) for kinase inhibitor design.[2]

Reagents:

- 3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]
- Chloro-heterocycle (e.g., 4-chloropyridine) (1.0 equiv)[1][2]
- Base:

(3.0 equiv) or DIPEA (3.0 equiv)[1][2]
- Solvent: DMF or DMSO[1][2]

Procedure:

- Setup: In a reaction vial, combine the HCl salt, the chloro-heterocycle, and the base in DMF.
 - Note: Using excess base () allows the use of the HCl salt directly, skipping Protocol A.[2] The base neutralizes the HCl in situ.[2]
- Thermal Activation: Heat to 80–100°C.
 - Insight: The secondary amine is a moderate nucleophile; heat is often required to overcome the energy barrier of the Meisenheimer complex formation.[2]
- Monitoring: Reaction is usually complete in 2–6 hours.[2]
- Workup: Pour into ice water. If the product precipitates, filter it (ideal).[2][4][5] If not, extract with EtOAc/Lithium Chloride wash to remove DMF.[2]

Quality Control & Characterization

Trustworthiness: Every synthesized batch must be validated.

HPLC Method (Standard Gradient)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μm, 4.6 x 100 mm)
- Mobile Phase A: Water + 0.1% Formic Acid[1][2]

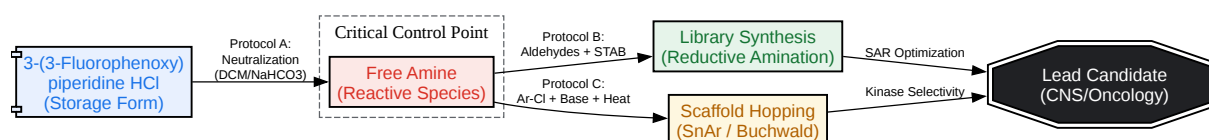
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).[1][2]

NMR Interpretation Guidelines (NMR in)

- Diagnostic Signals:
 - 6.5 – 7.3 ppm: Multiplet corresponding to the 3-fluorophenoxy aromatic protons.[1] Look for characteristic splitting due to coupling.[1][2]
 - 4.2 – 4.5 ppm: Multiplet (1H) for the methine proton at the C3 position of the piperidine ring (adjacent to the ether oxygen).[2]
 - 2.8 – 3.2 ppm: Broad signals for protons adjacent to the nitrogen (shifts significantly depending on N-substitution state).[1][2]

Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing this scaffold in drug discovery.



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Caption: Operational workflow converting the stable HCl precursor into diverse bioactive lead candidates via validated synthetic pathways.

References

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